4-Hydroxy-5-(trifluoromethyl)nicotinic acid
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Overview
Description
4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the 5-position and a hydroxyl group at the 4-position on the pyridine ring.
Mechanism of Action
Target of Action
It is a key intermediate of flonicamid, a highly effective insecticide . Flonicamid has been developed as a selective agent against aphids and other sucking insects .
Mode of Action
The mode of action of flonicamid, and by extension, its intermediate 4-Hydroxy-5-(trifluoromethyl)nicotinic acid, has been identified as suppressing feeding and movement by aphids .
Biochemical Pathways
Given its role as an intermediate in the synthesis of flonicamid, it may be involved in the biochemical pathways that lead to the suppression of feeding and movement in aphids .
Pharmacokinetics
For instance, it has a high polarity, as indicated by its LogPow value of -0.24 at 20°C . It also has a water solubility variable with pH . These properties could influence its bioavailability and distribution within organisms.
Result of Action
Given its role as an intermediate in the synthesis of flonicamid, it may contribute to the overall effects of this insecticide, which include the suppression of feeding and movement in aphids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hydrolytic behavior is pH-dependent, with stability observed at pH 5 and 7, and a half-life of 204 days at pH 9 . This suggests that the compound’s activity could be influenced by the pH of its environment. Additionally, its high polarity and variable water solubility could affect its distribution and efficacy in different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method starts with 1,1-trifluoro-4-amino-3-butene-2-ketone and 3-methoxy methyl acrylate, which undergo a condensation reaction under alkaline conditions to form an intermediate. This intermediate is then cyclized and hydrolyzed to yield the final product .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The use of polar organic solvents and controlled reaction temperatures are crucial. The reaction conditions are designed to be scalable, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-Hydroxy-5-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Lacks the hydroxyl group, which can affect its reactivity and biological activity.
5-(Trifluoromethyl)nicotinic acid: Similar structure but without the hydroxyl group at the 4-position.
4-Hydroxy-3-(trifluoromethyl)nicotinic acid: The position of the trifluoromethyl group is different, leading to variations in chemical properties
Uniqueness: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and biological activity .
Properties
IUPAC Name |
4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-11-1-3(5(4)12)6(13)14/h1-2H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMFIMXJCWETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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